molecular formula C24H18Cl2N2O2 B2582477 3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole CAS No. 477711-54-9

3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole

Cat. No.: B2582477
CAS No.: 477711-54-9
M. Wt: 437.32
InChI Key: WTSMGXVHJOVANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This pyrazole derivative features a 1H-pyrazole core substituted at the 1-position with a 4-methylbenzoyl group and at the 3-position with a phenyl ring bearing a (2,4-dichlorophenyl)methoxy moiety.

Properties

IUPAC Name

[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O2/c1-16-2-4-18(5-3-16)24(29)28-13-12-23(27-28)17-7-10-21(11-8-17)30-15-19-6-9-20(25)14-22(19)26/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSMGXVHJOVANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for scale, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Dichlorophenyl Methoxy Group : Critical for target binding in EGFR inhibitors (e.g., compound 77a) and antifungals (e.g., ketoconazole). Electron-withdrawing Cl atoms enhance hydrophobic interactions .
  • Acyl vs. Alkyl Substitutions : 4-Methylbenzoyl (target compound) vs. fluorobenzyl () or carboxamide () groups influence solubility and metabolic stability.
  • Pyrazole Core Rigidity : Fully aromatic pyrazoles (target compound) may exhibit better stability than dihydro-pyrazoline analogs .

Data Tables

Table 1: Key Structural Analogs and Activities

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound 1H-pyrazole 3-(2,4-DCl-PhOCH2)Ph, 1-(4-MeBz) N/A N/A
77a () Pyrazoline-thiazole 3-(2,4-DCl-Ph), 5-(4-MeO-Ph) EGFR IC50 = 145.1 nM
3-{3-[(2,4-DCl-Ph)OCH2]Ph}-1-(4-F-Bn)-pyrazole 1H-pyrazole 3-(2,4-DCl-PhOCH2)Ph, 1-(4-F-Bn) Not reported
Ketoconazole Imidazole-dioxolane 2,4-DCl-Ph, acetyl-piperazine Antifungal (MIC <1 µg/mL)

Table 2: Substituent Effects on Activity

Substituent Position Group Type Observed Impact Example Compound
Pyrazole C-1 4-Methylbenzoyl Potential metabolic stability Target Compound
Pyrazole C-3 (2,4-DCl-PhOCH2)Ph Enhanced target binding (e.g., EGFR) 77a ()
Pyrazole C-1 Carboxamide Cannabinoid receptor antagonism O-1654 ()

Biological Activity

The compound 3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H16Cl2N2O2
  • Molecular Weight : 363.24 g/mol

Structural Features

The compound features:

  • A pyrazole ring, which is known for its diverse biological activities.
  • A dichlorophenyl group that may contribute to its pharmacological properties.
  • A methoxy group that can enhance lipophilicity and bioavailability.

Antimicrobial Activity

Research has indicated that various pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized pyrazoles display notable antifungal activity against various phytopathogenic fungi such as Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani .

CompoundTarget OrganismActivity
This compoundCytospora sp.Moderate
This compoundColletotrichum gloeosporioidesSignificant
This compoundFusarium solaniNotable

Anticancer Activity

Pyrazole derivatives have been explored for their anticancer potential. In vitro studies have shown that certain pyrazole compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Case Studies

  • Antifungal Activity : A series of pyrazole derivatives were synthesized and tested against five phytopathogenic fungi. The results indicated that the presence of specific substituents on the pyrazole ring significantly influenced antifungal efficacy. The compound was among those tested and showed promising results against several strains .
  • Antimalarial Activity : Other related studies have evaluated the antimalarial activity of chloroquine-pyrazole analogues, demonstrating that modifications to the pyrazole structure can enhance efficacy against Plasmodium falciparum, highlighting the potential for further development in this area .

The biological activity of pyrazoles is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Pyrazoles can inhibit enzymes involved in critical metabolic pathways, such as xanthine oxidase, which is implicated in uric acid production .
  • Receptor Modulation : Some pyrazoles act on specific receptors within cells, influencing signaling pathways associated with cell growth and survival.

Q & A

Q. What are the standard synthetic protocols for synthesizing 3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole and its analogs?

The compound and its derivatives are typically synthesized via copper-catalyzed cycloaddition or condensation reactions. For example, triazenylpyrazole precursors are reacted with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in THF/water under reflux (50°C, 16 hours), followed by purification via column chromatography . Key intermediates like 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde are synthesized using Vilsmeier–Haack formylation . Yields range from 60–65% depending on substituents.

Q. How is the compound characterized post-synthesis?

Structural confirmation relies on 1H/13C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl signals at δ 165–170 ppm), IR (C=O stretches ~1700 cm⁻¹), and X-ray crystallography (e.g., dihedral angles between pyrazole and aryl rings: 15–25°) . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 518.41 for analogs ).

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological activity data across analogs?

Contradictory activity data (e.g., EGFR inhibition IC₅₀ values ranging from 114–145 nM) arise from substitution patterns. Systematic structure-activity relationship (SAR) analysis is recommended:

  • Compare electron-withdrawing (e.g., Cl, CF₃) vs. electron-donating (e.g., OCH₃) groups on phenyl rings .
  • Use computational docking (e.g., AutoDock Vina) to assess binding affinity variations in catalytic pockets .
  • Validate assays under standardized conditions (e.g., ATP concentration, pH 7.4) to minimize experimental variability .

Q. What strategies are effective for late-stage functionalization of the pyrazole core?

Palladium-catalyzed cross-coupling enables regioselective modifications:

  • Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the 4-position using brominated intermediates .
  • Amide couplings (e.g., with malononitrile or 2-cyanothioacetamide) enhance solubility or bioactivity .
  • Optimize reaction conditions (e.g., 10 mol% Pd(PPh₃)₄, DMF, 80°C) to achieve >90% regioselectivity .

Q. How do crystal packing interactions influence the compound’s physicochemical properties?

X-ray studies reveal that C–H···O hydrogen bonds and π-π stacking (3.5–4.0 Å distances) stabilize the lattice, affecting solubility and melting points (e.g., mp 180–185°C). Substituents like methoxy groups increase torsional strain, reducing crystallinity .

Methodological Considerations

Parameter Example Data Evidence Source
Synthetic Yield 61% (triazole-pyrazole hybrids)
EGFR IC₅₀ 114.2 nM (CF₃-substituted analog)
Crystallographic Data Space group P2₁/c, Z = 4

Key Challenges & Recommendations

  • Data Reproducibility : Batch-to-batch variability in copper catalysts (e.g., CuSO₄ vs. CuI) impacts cycloaddition efficiency. Use freshly prepared catalysts and degassed solvents .
  • Bioactivity Optimization : Replace the 4-methylbenzoyl group with bulkier substituents (e.g., 4-tert-butyl) to enhance target binding while monitoring logP for pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.